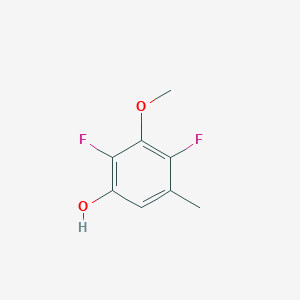

2,4-Difluoro-3-methoxy-5-methylphenol

CAS No.:

Cat. No.: VC13590192

Molecular Formula: C8H8F2O2

Molecular Weight: 174.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8F2O2 |

|---|---|

| Molecular Weight | 174.14 g/mol |

| IUPAC Name | 2,4-difluoro-3-methoxy-5-methylphenol |

| Standard InChI | InChI=1S/C8H8F2O2/c1-4-3-5(11)7(10)8(12-2)6(4)9/h3,11H,1-2H3 |

| Standard InChI Key | ZBFURKNZZHMSIQ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=C1F)OC)F)O |

| Canonical SMILES | CC1=CC(=C(C(=C1F)OC)F)O |

Introduction

Structural Characteristics and Nomenclature

The systematic name 2,4-difluoro-3-methoxy-5-methylphenol reflects the substituent positions on the phenolic core. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules assign priority based on functional group hierarchy, with the hydroxyl group (-OH) as the principal group (position 1). Fluorine atoms occupy positions 2 and 4, while methoxy (-OCH₃) and methyl (-CH₃) groups are at positions 3 and 5, respectively .

Molecular Geometry and Electronic Effects

Synthetic Strategies and Reaction Pathways

While no direct synthesis of 2,4-difluoro-3-methoxy-5-methylphenol is documented, analogous halogenated phenols suggest viable routes.

Diazotization and Halogen Exchange

Example Protocol (Hypothetical):

-

Diazotization: Treat 3-methoxy-5-methylaniline with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to form the diazonium salt.

-

Fluorination: React the diazonium salt with hydrogen fluoride (HF) or tetrafluoroboric acid (HBF₄) under controlled heating.

-

Purification: Isolate the product via column chromatography (e.g., hexanes/ethyl acetate) .

This approach may yield mixed regioisomers, necessitating advanced separation techniques.

Direct Fluorination of Phenolic Precursors

Electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) could selectively introduce fluorine at positions ortho to the hydroxyl group. For example, 3-methoxy-5-methylphenol might undergo fluorination in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) .

Physicochemical Properties

Data from structurally similar compounds provide estimated properties for 2,4-difluoro-3-methoxy-5-methylphenol:

The predicted higher boiling point relative to mono-fluorinated analogs arises from increased molecular weight and dipole-dipole interactions. The methoxy group enhances solubility in polar aprotic solvents compared to non-polar media .

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution

The hydroxyl group activates the ring toward electrophiles, but fluorine’s deactivating effect moderates reactivity. Nitration or sulfonation would likely occur at position 6 (para to hydroxyl), though steric hindrance from the methyl group may limit accessibility.

O-Methylation and Demethylation

The methoxy group is susceptible to cleavage via hydrobromic acid (HBr) or boron tribromide (BBr₃), yielding a dihydroxy intermediate. Remethylation with methyl iodide (CH₃I) and a base could regenerate the original structure or introduce alternative alkyl groups .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Fluorinated phenols are key precursors in kinase inhibitor synthesis. For instance, 2-fluoro-5-methylphenol serves as an additive in alkyne metatheses, enhancing catalyst efficiency . The target compound’s dual fluorine atoms could improve binding affinity in drug candidates targeting fluorophilic enzyme pockets.

Agrochemicals

Methoxy and fluorine substituents are prevalent in herbicides and fungicides. The methyl group may enhance lipid solubility, promoting cuticular penetration in plant pathogens.

Materials Science

Fluorinated aromatics contribute to liquid crystal displays (LCDs) and dielectric materials. The methoxy group’s electron-donating capacity could adjust charge transport properties in semiconducting polymers.

Future Research Directions

-

Synthetic Optimization: Developing catalytic fluorination methods to improve yield and regioselectivity.

-

Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.

-

Computational Modeling: Density functional theory (DFT) studies to predict reaction pathways and electronic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume